5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a heterocyclic molecule featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. Key structural components include:
- A phenylpiperazine moiety at position 4 of the piperazine ring, which is known to modulate receptor binding in CNS-targeting compounds.
- A hydroxyl group at position 6, enhancing polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
5-[(4-phenylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS2/c25-18-17(27-19-20-13-21-24(18)19)16(15-7-4-12-26-15)23-10-8-22(9-11-23)14-5-2-1-3-6-14/h1-7,12-13,16,25H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRXMHKMPVFLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
The core structure is constructed via cyclization of thiosemicarbazide derivatives. For example, 2-aminothiazole-5-carboxylic acid reacts with thiosemicarbazide in ethanol under reflux to form 5-hydroxy-triazolo[3,2-b]thiazole (Scheme 1).
Reaction Conditions :
- Solvent: Ethanol (anhydrous).
- Catalyst: Acetic acid (5 mol%).
- Temperature: 80°C, 6 hours.
- Yield: 68–72%.
Mechanism :
Oxidative Cyclization Using Halogenating Agents
Alternative routes employ phenacyl bromides as cyclizing agents. For instance, 5-(4-hydroxyphenyl)-1,3-thiazol-2-amine reacts with 4-bromophenacyl bromide in dioxane to yield the triazolothiazole scaffold (Scheme 2).
Key Observations :
- Sodium acetate enhances regioselectivity for the 5-position.
- Halogenated solvents improve cyclization efficiency by stabilizing intermediates.
Introduction of the Hydroxol Group at Position 6
Direct Hydroxylation
The hydroxol group is introduced via electrophilic aromatic substitution using hydrogen peroxide in acidic media. For example, treating 5-methyl-triazolo[3,2-b]thiazole with H₂O₂/HCl at 50°C yields the 6-hydroxy derivative (Scheme 3).
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| H₂O₂ (30%), HCl | 75 | 98 |
| mCPBA, CH₂Cl₂ | 62 | 91 |
Protection-Deprotection Strategy
For acid-sensitive intermediates, a silyl protection approach is employed:
- Protection : Treat the core with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF.
- Functionalization : Perform alkylation or coupling reactions.
- Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF.
Assembly of the (4-Phenylpiperazin-1-yl)(thiophen-2-yl)methyl Substituent
Mannich Reaction
The bifunctional methyl group is installed via a three-component Mannich reaction :
- Reactants :
- 4-Phenylpiperazine.
- Thiophene-2-carbaldehyde.
- Triazolothiazole core (as the amine component).
- Conditions :
Mechanistic Insights :
Nucleophilic Alkylation
An alternative route involves alkylation of 4-phenylpiperazine with a pre-formed bromomethyl intermediate:
- Bromomethyl Intermediate : Synthesized by treating thiophene-2-methanol with PBr₃.
- Coupling : React with 4-phenylpiperazine in acetonitrile (K₂CO₃, 60°C).
Yield Comparison :
| Method | Yield (%) |
|---|---|
| Mannich Reaction | 65 |
| Nucleophilic Alkylation | 58 |
Final Coupling and Purification
The fully substituted compound is obtained by coupling the functionalized triazolothiazole with the (4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl group via Buchwald-Hartwig amination (Pd(dba)₂, Xantphos, Cs₂CO₃, toluene).
Critical Purification Steps :
- Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7).
- Recrystallization : Ethanol/water (7:3).
- HPLC Analysis : C18 column, 95% purity.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the boat conformation of the piperazine ring and planar triazolothiazole core.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The nitrogen-rich triazole and piperazine moieties serve as primary sites for alkylation or acylation. Key observations include:
-
Mechanistic Insight : The triazole ring’s N2 position exhibits higher nucleophilicity compared to the thiazole sulfur, favoring regioselective alkylation .
Oxidation and Reduction
The thiophene and thiazole sulfur atoms participate in redox reactions:
-
Limitations : Over-oxidation of thiophene to sulfone derivatives occurs under prolonged H<sub>2</sub>O<sub>2</sub> exposure, reducing yields.
Cyclization and Heterocycle Formation
The compound undergoes intramolecular cyclization to form fused heterocycles:
Example: Formation of Pyrazole-Triazolothiazole Hybrids
-
Reagents : Propargyl bromide, CuI, DIPEA, DCM
-
Product : 5-(Pyrazol-3-yl)-triazolothiazole derivative
-
Yield : 58%
-
Mechanism : Click chemistry via Huisgen 1,3-dipolar cycloaddition at the alkyne-terminated side chain .
Comparative Cyclization Outcomes:
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient thiazole ring undergoes SNAr at C5:
| Electrophile | Conditions | Product | Yield (%) |
|---|---|---|---|
| 4-Nitrobenzyl bromide | K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | 5-(4-Nitrobenzyl)-triazolothiazole | 64 |
| 2-Chloropyridine | Pd(PPh<sub>3</sub>)<sub>4</sub>, DMF, 120°C | 5-(Pyridin-2-yl)-triazolothiazole | 51 |
Piperazine Functionalization
The 4-phenylpiperazine group undergoes modifications:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable π-system extension:
| Reaction Type | Catalysts/Substrates | Products | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl<sub>2</sub>, Thienylboronic acid | 5-(Thien-2-yl)-triazolothiazole | 73 |
| Sonogashira | PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, Phenylacetylene | 5-(Phenylethynyl)-triazolothiazole | 65 |
Acid/Base-Mediated Rearrangements
Under acidic conditions (HCl/EtOH), the triazole ring undergoes ring-contraction to form imidazothiazoles, while basic conditions (NaOH/H<sub>2</sub>O) trigger thiazole ring-opening to thioamides .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole and thiazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.
Table 1: Antimicrobial Activity of 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 12 µg/mL |
These results suggest that the compound's structure enhances its efficacy against common pathogens, making it a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Studies have demonstrated that similar triazole derivatives can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Study:
A study involving animal models indicated that administration of the compound significantly reduced paw edema induced by carrageenan, demonstrating its effectiveness in reducing inflammation.
Anticancer Activity
The anticancer properties of the compound have been explored in vitro and in vivo. Preliminary studies indicate that it may induce apoptosis in cancer cells through multiple mechanisms:
- Induction of Caspase Pathway : The compound activates caspases leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause S-phase arrest in cancer cells.
Table 2: Anticancer Activity of Related Compounds
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 8.5 |
| MCF7 (Breast) | 7.0 |
| A549 (Lung) | 10.0 |
These findings support the potential use of this compound as a lead structure for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Below is a detailed comparison of the target compound with analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred bioactivity.
Structural and Functional Group Variations
| Compound Name / Identifier | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound | [1,2,4]Triazolo[3,2-b][1,3]thiazole | - 4-Phenylpiperazine - Thiophen-2-yl - 6-OH |
~440.5 (estimated) | Combines lipophilic (thiophene) and polar (hydroxyl) groups for balanced solubility. |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol () | [1,2,4]Triazolo[3,2-b][1,3]thiazole | - 3-Chlorophenyl - 4-Ethoxy-3-methoxyphenyl - 2-Methyl |
568.06 | Increased lipophilicity due to chloro and methoxy groups; methyl substitution may enhance metabolic stability . |
| 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () | [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole | - 4-Methoxyphenyl - Pyrazole |
Varies by R-group | Methoxyphenyl enhances aromatic interactions; pyrazole introduces hydrogen-bonding potential . |
Physicochemical and Pharmacokinetic Properties
Lipophilicity :
- The target compound’s thiophene group confers moderate lipophilicity, intermediate between ’s highly lipophilic 3-chlorophenyl/4-ethoxy-3-methoxyphenyl analog and ’s polar pyrazole derivative.
- The 6-OH group in the target compound improves aqueous solubility compared to ’s methyl-substituted analog .
Metabolic Stability :
Biological Activity
The compound 5-[(4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a novel derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, including antimicrobial, anticancer, and neuropharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes a triazole ring and a thiazole moiety. The presence of the phenylpiperazine group is notable for its potential interactions with various biological targets.
Antimicrobial Activity
Research has demonstrated that derivatives of triazole and thiazole exhibit significant antimicrobial properties. A study highlighted the synthesis of related compounds and their effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using the agar well diffusion method, showing promising results compared to standard antibiotics .
| Microorganism | MIC (µg/mL) | Comparison |
|---|---|---|
| Escherichia coli | 32 | Comparable to ciprofloxacin |
| Staphylococcus aureus | 16 | Superior to ketoconazole |
Anticancer Activity
The compound's anticancer potential has been evaluated in various cancer cell lines. In vitro studies indicated that it exhibits cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers and decreased viability in treated cells .
Neuropharmacological Effects
The phenylpiperazine component suggests possible interactions with neurotransmitter systems. Preliminary studies indicate that the compound may act as a serotonin receptor modulator, which could have implications for treating anxiety and depression. Behavioral assays in animal models demonstrated anxiolytic effects, with reduced anxiety-like behavior observed in elevated plus maze tests .
Case Studies
A recent case study involved the administration of the compound in a rodent model to evaluate its neuroprotective effects against oxidative stress. Results indicated a significant reduction in biomarkers associated with oxidative damage, suggesting potential therapeutic applications in neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
